

C6 NBD Ceramide: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: **C6 NBD Ceramide**

Cat. No.: **B015016**

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the structure, properties, and applications of **C6 NBD ceramide**, a fluorescent analog crucial for studying lipid metabolism and trafficking.

C6 NBD ceramide (N-(7-(4-nitrobenzo-2-oxa-1,3-diazole)-6-aminocaproyl)-D-erythro-sphingosine) is a vital tool in cell biology, enabling the visualization and tracking of ceramide pathways. Its unique fluorescent properties and structural similarity to endogenous ceramides make it an invaluable probe for investigating the intricate roles of these lipids in cellular processes.

Core Properties and Structure

C6 NBD ceramide consists of a D-erythro-sphingosine backbone linked to a C6 fatty acid. The defining feature of this synthetic ceramide is the attachment of a nitrobenzoxadiazole (NBD) fluorophore to the acyl chain. This fluorescent tag allows for its detection and quantification in various experimental setups. The NBD group is environmentally sensitive, exhibiting weak fluorescence in aqueous environments and a significant increase in fluorescence in hydrophobic milieus such as cellular membranes.

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for **C6 NBD ceramide** is presented in the tables below, providing a quick reference for experimental design.

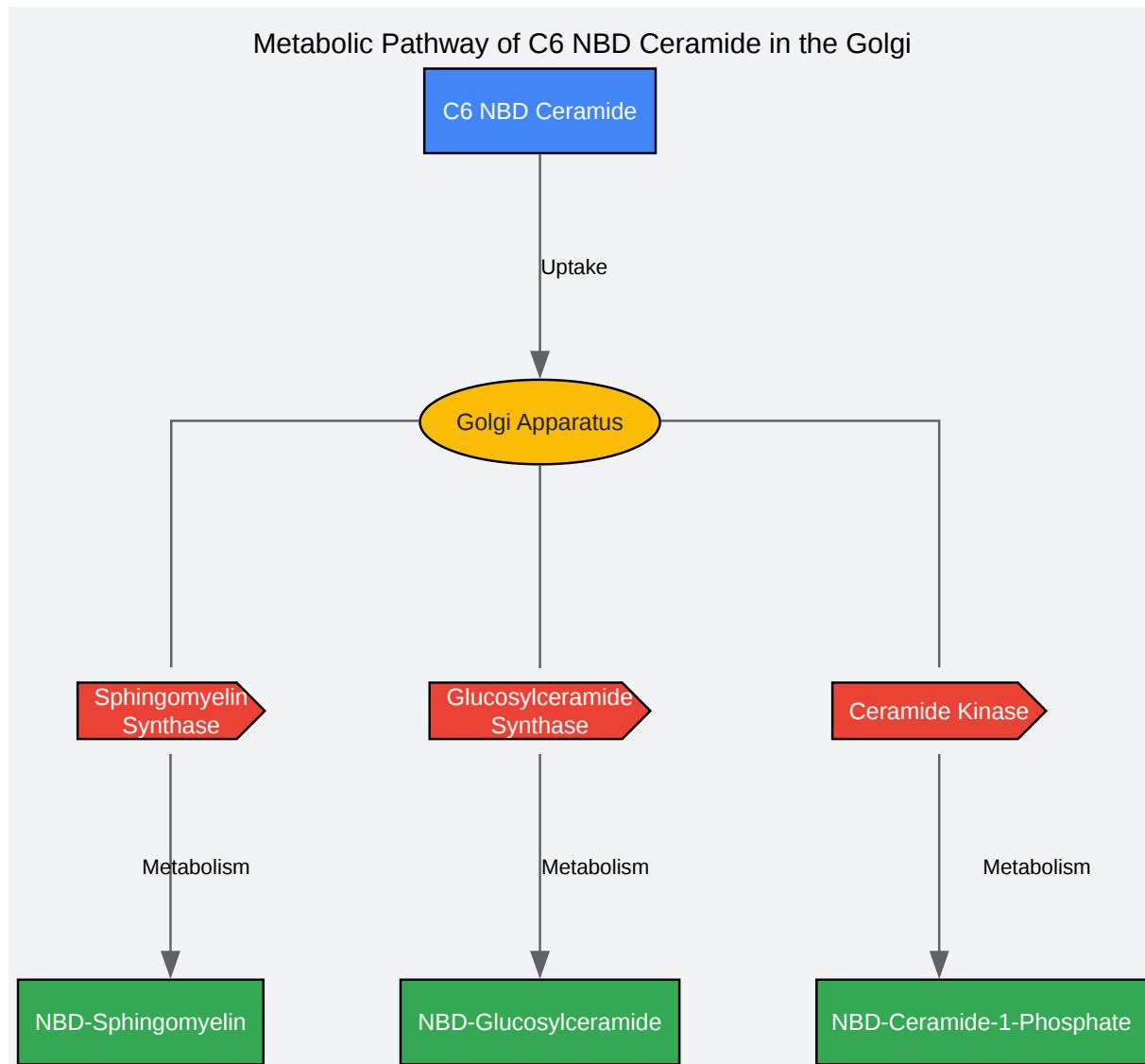
Identifier	Value	Reference
Formal Name	N-[7-(4-nitrobenzo-2-oxa-1,3-diazole)]-6-aminocaproyl-D-erythro-sphingosine	[1]
Chemical Formula	C ₃₀ H ₄₉ N ₅ O ₆	[1] [2]
Molecular Weight	575.7 g/mol	[1] [2]
CAS Number	94885-02-6	[1] [2]
Property	Value	Conditions
Excitation Maximum (λ _{ex})	~466 nm	In Methanol
Emission Maximum (λ _{em})	~536 nm	In Methanol
Solubility	DMF: 25 mg/ml, DMSO: 10 mg/ml, Ethanol: 5 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml	[1]
Appearance	Dark solid	[2]
Storage	-20°C, protect from light	[2]

Cellular Uptake and Metabolic Fate

C6 NBD ceramide is cell-permeable and, once inside the cell, it primarily localizes to the Golgi apparatus. This specific targeting makes it an excellent marker for visualizing the morphology and dynamics of this organelle. Within the Golgi, **C6 NBD ceramide** serves as a substrate for various enzymes involved in sphingolipid metabolism.

The primary metabolic pathways for **C6 NBD ceramide** involve its conversion to fluorescent analogs of sphingomyelin and glucosylceramide. These metabolic transformations are key to

understanding the flux and regulation of ceramide metabolism.



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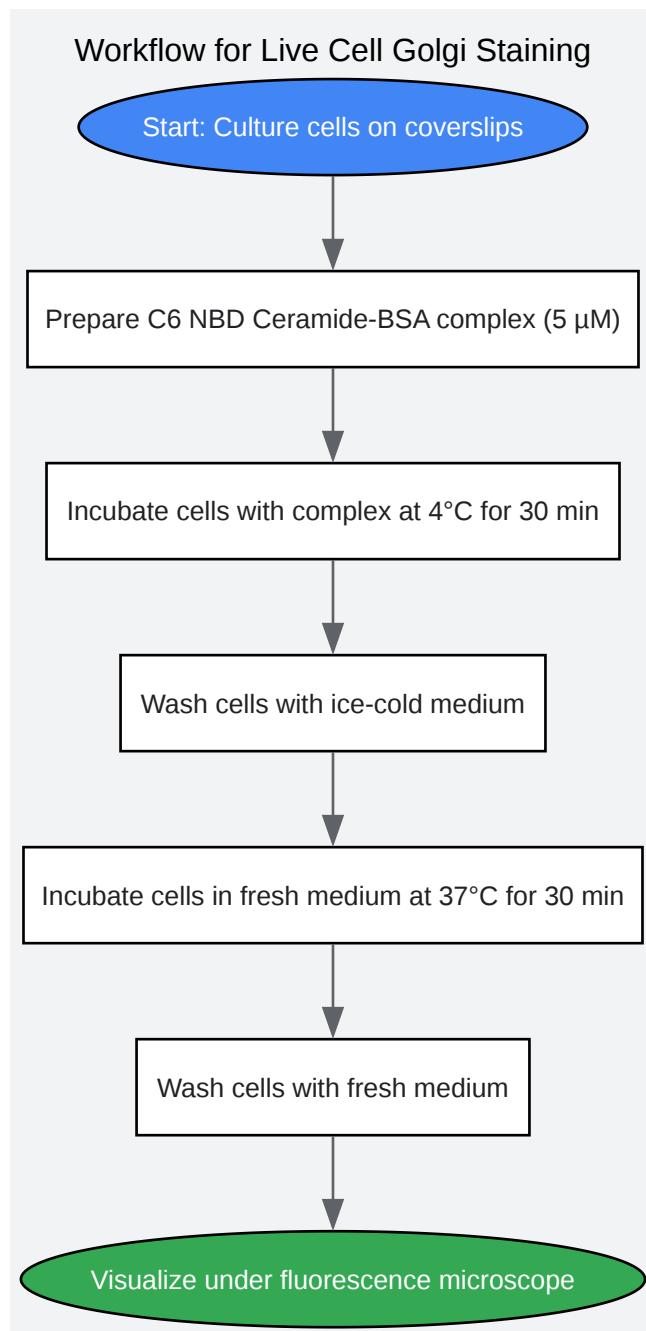
*Metabolic fate of **C6 NBD ceramide** within the Golgi apparatus.*

Experimental Protocols

Detailed methodologies are crucial for the successful application of **C6 NBD ceramide** in research. Below are protocols for key experiments.

Staining of the Golgi Apparatus in Live Cells

This protocol outlines the steps for visualizing the Golgi apparatus in living cells using **C6 NBD ceramide**.



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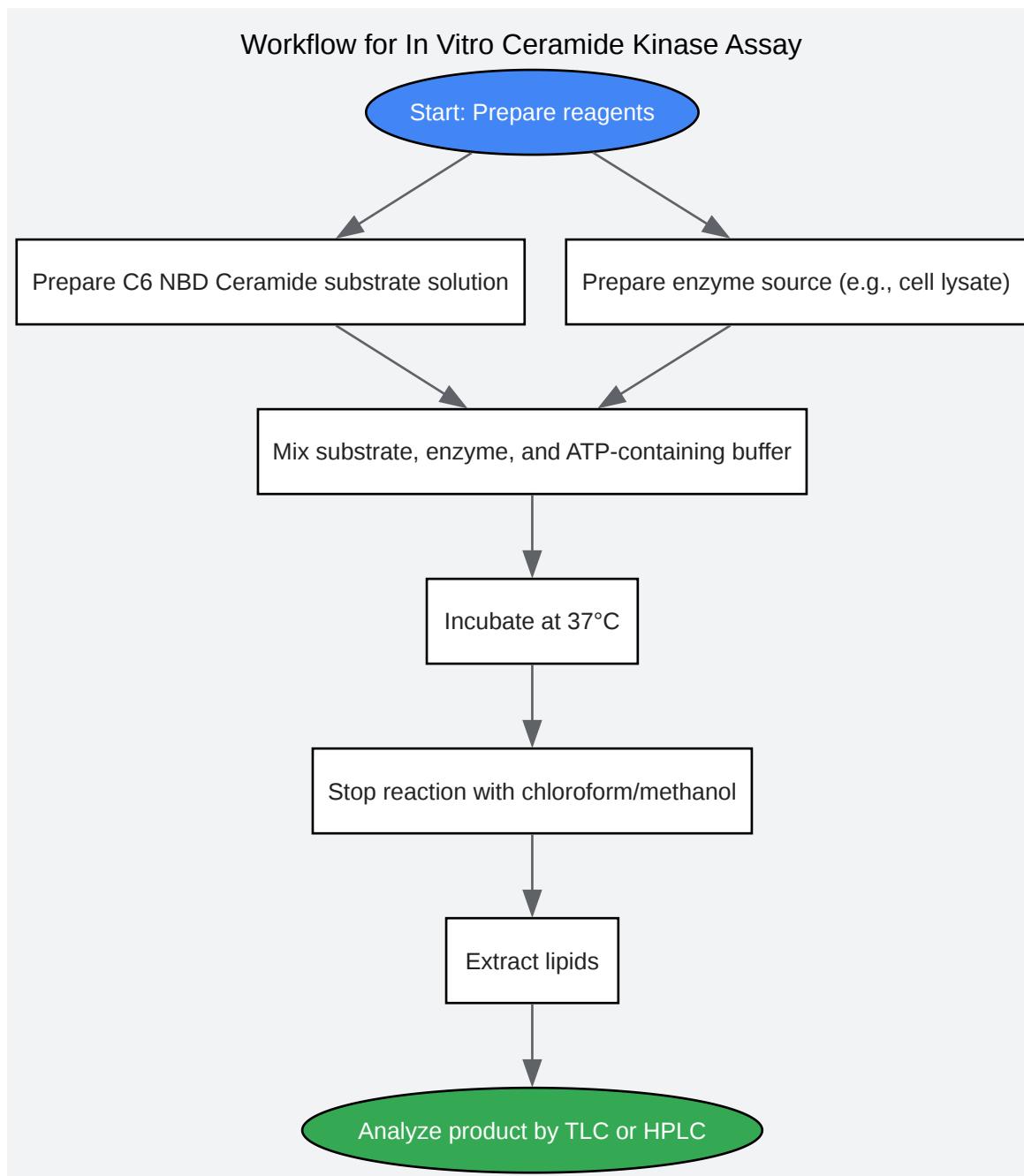
Experimental workflow for staining the Golgi in live cells.

Methodology:

- Cell Preparation: Grow cells to a suitable confluence on glass coverslips.
- Preparation of **C6 NBD Ceramide**-BSA Complex:
 - Prepare a 1 mM stock solution of **C6 NBD ceramide** in a chloroform:methanol (2:1, v/v) mixture.
 - Evaporate the solvent from an aliquot of the stock solution under a stream of nitrogen and then under vacuum for at least 1 hour.
 - Resuspend the dried lipid in ethanol to a concentration of 1 mM.
 - Prepare a solution of fatty acid-free Bovine Serum Albumin (BSA) at 0.34 mg/mL in serum-free medium or a balanced salt solution (e.g., HBSS).
 - While vortexing the BSA solution, slowly inject the ethanolic **C6 NBD ceramide** solution to achieve a final concentration of 5 μ M. This results in the formation of a **C6 NBD ceramide**-BSA complex.
- Staining Procedure:
 - Wash the cells grown on coverslips with an appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
 - Incubate the cells with the 5 μ M **C6 NBD ceramide**-BSA complex for 30 minutes at 4°C. This allows the probe to label the plasma membrane.
 - Wash the cells several times with ice-cold medium to remove excess probe.
 - Transfer the cells to fresh, pre-warmed medium and incubate at 37°C for 30 minutes to allow for internalization and transport to the Golgi apparatus.
 - Wash the cells again with fresh medium.
- Visualization: Mount the coverslips and observe the cells using a fluorescence microscope with appropriate filter sets for the NBD fluorophore (excitation ~466 nm, emission ~536 nm).

In Vitro Ceramide Kinase Assay

This protocol provides a method to measure the activity of ceramide kinase using **C6 NBD ceramide** as a substrate.



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Experimental workflow for an in vitro ceramide kinase assay.

Methodology:

- Reagent Preparation:
 - Substrate: Prepare a stock solution of **C6 NBD ceramide** in a suitable organic solvent (e.g., DMSO or chloroform/methanol). For the assay, the substrate is often delivered complexed to BSA or in detergent micelles.
 - Enzyme Source: Prepare cell or tissue lysates containing ceramide kinase activity.
 - Assay Buffer: A typical buffer contains HEPES, MgCl₂, DTT, and ATP.
- Reaction Setup:
 - In a microfuge tube, combine the assay buffer, the enzyme source, and the **C6 NBD ceramide** substrate.
 - Initiate the reaction by adding ATP.
- Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).
- Reaction Termination and Lipid Extraction:
 - Stop the reaction by adding a mixture of chloroform and methanol (e.g., 2:1, v/v).
 - Vortex the mixture and centrifuge to separate the organic and aqueous phases. The product, NBD-ceramide-1-phosphate, will partition into the aqueous or organic phase depending on the extraction conditions.
- Analysis:
 - Collect the appropriate phase and dry it down.
 - Resuspend the lipid extract in a small volume of solvent.
 - Separate the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify the fluorescent product.

Conclusion

C6 NBD ceramide is a powerful and versatile tool for investigating the complex world of sphingolipid biology. Its well-characterized properties and established experimental protocols make it an essential probe for researchers in cell biology and drug development. By enabling the direct visualization and quantification of ceramide metabolism and trafficking, **C6 NBD ceramide** continues to provide valuable insights into the fundamental cellular processes governed by these bioactive lipids.

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References

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